

Inter-laboratory validation of Doxycycline EP Impurity F quantification

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Compound of Interest

Compound Name: (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione

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A Comparative Guide to the Quantification of Doxycycline EP Impurity F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Doxycycline EP Impurity F, a specified impurity in the European Pharmacopoeia (EP). Due to the limited availability of direct inter-laboratory validation studies for this specific impurity, this document focuses on the official EP method and presents a compilation of performance data from various validated HPLC methods for doxycycline and its related substances to offer a benchmark for analytical performance.

Introduction to Doxycycline EP Impurity F

Doxycycline EP Impurity F, chemically identified as 2-acetyl-2-decarbamoyle-doxycycline, is a critical quality attribute to be monitored in doxycycline hyclate active pharmaceutical ingredients (APIs) and finished products. The European Pharmacopoeia sets a limit of not more than 0.5%

for this impurity. Accurate and precise quantification of Impurity F is essential to ensure the quality, safety, and efficacy of doxycycline-containing medicines.

Data Presentation: A Comparative Overview of HPLC Method Performance

While a formal inter-laboratory validation study for Doxycycline EP Impurity F was not identified in the public domain, the following table summarizes the typical performance characteristics of various validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of doxycycline and its impurities. This data, gathered from single-laboratory validation studies, provides a valuable reference for expected method performance.

Table 1: Summary of Performance Characteristics for HPLC-based Quantification of Doxycycline and its Impurities

Parameter	Method 1 (Doxycycline Assay)	Method 2 (Doxycycline & Impurities)	Method 3 (Doxycycline in Urine)
Linearity Range	25 - 150 µg/mL	0.5 - 150 µg/mL (Doxycycline)	30 - 300 µg/mL
Correlation Coefficient (r ²)	> 0.999	Not Specified	0.9994
Accuracy (% Recovery)	99.1 - 102.0%	98.7 - 100.6% (Doxycycline)	99.58 - 101.93%
Precision (% RSD)	< 2.0%	Not Specified	< 2.0%
Limit of Detection (LOD)	Not Specified	Not Specified	0.02 µg/mL
Limit of Quantification (LOQ)	Not Specified	Not Specified	0.1 µg/mL
Reference			

Note: The data presented are for doxycycline and other impurities and are intended to serve as a general guideline. Method-specific validation for Impurity F is crucial.

Experimental Protocols: The European Pharmacopoeia Method

The following is a detailed description of the liquid chromatography method for the determination of related substances in doxycycline hyclate, as prescribed by the European Pharmacopoeia.

Chromatographic System

- **Apparatus:** A suitable liquid chromatograph equipped with a UV detector.
- **Column:** The specific column is not mandated, but a suitable C18 stationary phase is commonly used.
- **Mobile Phase:** A mixture of 2-methyl-2-propanol, a 0.2 M potassium hydrogen phosphate buffer solution (pH adjusted), tetrabutylammonium hydrogen sulfate solution, and a 0.1 M sodium edetate solution (pH adjusted). The exact proportions may be adjusted to meet system suitability requirements.
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection Wavelength:** 254 nm.
- **Injection Volume:** 20 µL.
- **Column Temperature:** Maintained at a constant temperature.

Solution Preparation

- **Test Solution:** Dissolve 20.0 mg of the substance to be examined in 0.01 M hydrochloric acid and dilute to 25.0 mL with the same acid.
- **Reference Solution (a):** Dissolve 20.0 mg of Doxycycline Hyclate CRS in 0.01 M hydrochloric acid and dilute to 25.

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